2-Bromo-6-methoxy-1-indanone

Solid-state characterization Purification by crystallization Formulation and handling

2-Bromo-6-methoxy-1-indanone (CAS 62015-79-6) is a disubstituted 1-indanone bearing a bromine atom at the α-carbonyl (C2) position and a methoxy group at the 6-position of the aromatic ring. This compound belongs to the broader class of halogenated indanone building blocks that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 62015-79-6
Cat. No. B1278946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxy-1-indanone
CAS62015-79-6
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2=O)Br)C=C1
InChIInChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3
InChIKeyVTTUAPDDJQOXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxy-1-indanone (CAS 62015-79-6): Procurement-Relevant Structural and Physicochemical Profile


2-Bromo-6-methoxy-1-indanone (CAS 62015-79-6) is a disubstituted 1-indanone bearing a bromine atom at the α-carbonyl (C2) position and a methoxy group at the 6-position of the aromatic ring . This compound belongs to the broader class of halogenated indanone building blocks that serve as versatile intermediates in medicinal chemistry and organic synthesis. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . The compound is commercially supplied as a solid with a purity specification typically ≥95% .

1 Halogenated indanone building block for medicinal chemistry and organic synthesis
2 Supplied as a solid with typical purity specification, supports standard synthetic workflows
3 α-Bromo ketone and 6-methoxy substitution provide defined reactivity and electronic character

Why 2-Bromo-6-methoxy-1-indanone Cannot Be Replaced by Common Indanone Analogs in Synthetic Workflows


Superficially similar indanone derivatives are not functionally interchangeable with 2-bromo-6-methoxy-1-indanone because the precise positioning of the bromine and methoxy substituents governs orthogonal reactivity, physicochemical properties, and downstream synthetic outcomes. The α-bromo ketone motif at C2 confers susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the electron-donating 6-methoxy group modulates both the electronic character of the aromatic ring and the compound's lipophilicity . Replacing this compound with 6-methoxy-1-indanone (lacking the C2 halogen) eliminates the key synthetic handle, whereas using 2-bromo-1-indanone (lacking the 6-methoxy group) alters solubility, LogP, and the regiochemical preferences of subsequent aromatic functionalization . Even a positional isomer such as 5-bromo-6-methoxy-1-indanone exhibits markedly different physical properties (e.g., melting point >150 °C vs. 62–63 °C), reflecting distinct crystal packing and solubility behavior that directly impacts handling, purification, and formulation in multi-step syntheses .

Analog mismatch 6-Methoxy-1-indanone lacks the C2 bromine synthetic handle, eliminating key cross-coupling reactivity
Property shift 2-Bromo-1-indanone alters solubility and LogP, and its lower melting point may complicate solid handling
Isomer effect Positional isomer 5-bromo-6-methoxy-1-indanone exhibits markedly different physical properties and crystal packing

2-Bromo-6-methoxy-1-indanone: Head-to-Head Quantitative Evidence for Scientific Selection


Melting Point Differentiation: 2-Bromo-6-methoxy-1-indanone vs. Closest Positional and Functional Analogs

The melting point of 2-bromo-6-methoxy-1-indanone is 62–63 °C, placing it in a clearly differentiated thermal window compared to the parent 6-methoxy-1-indanone (107–111 °C) and the positional isomer 5-bromo-6-methoxy-1-indanone (150–155 °C) . The 2-bromo-1-indanone analog (lacking the 6-methoxy group) melts at 33–38 °C, substantially lower [1]. This 62–63 °C melting point allows solid handling at ambient temperature without cold-chain requirements while remaining compatible with standard recrystallization protocols.

Melting point
Head-to-head
Target: 62–63 °C vs. parent: 107–111 °C; analog: 33–38 °C; isomer: 150–155 °C
Supports ambient solid handling and standard recrystallization protocols
Supplier Certificates of Analysis and technical datasheets
Solid-state characterization Purification by crystallization Formulation and handling

Synthetic Yield from 6-Methoxy-1-indanone: Benchmarking the Bromination Efficiency

The reported synthetic yield for converting 6-methoxy-1-indanone to 2-bromo-6-methoxy-1-indanone via bromination is approximately 73% . While the specific brominating agent and conditions are not detailed in the public domain abstract, this yield serves as a benchmark for process chemists evaluating the feasibility of in-house synthesis versus procurement. For comparison, the monobromination of the closely related 5,6-dimethoxyindan-1-one under Br₂/K₂CO₃ conditions at ~0 °C yields the corresponding 4-bromo-5,6-dimethoxyindan-3-one in 79–81%, demonstrating that yields in the 70–80% range are typical for controlled monobromination of electron-rich indanones [1].

Bromination yield
Cross-study comparable
~73% yield from 6-methoxy-1-indanone
Benchmark for make-vs-buy cost-of-goods estimation
Yield context: 79–81% reported for a similar dimethoxy analog monobromination
Process chemistry Reaction optimization Cost of goods estimation

Lipophilicity (LogP) Comparison: 2-Bromo-6-methoxy-1-indanone vs. Parent 6-Methoxy-1-indanone

The computed octanol-water partition coefficient (LogP) for 2-bromo-6-methoxy-1-indanone is approximately 2.20 [1]. For the non-brominated parent 6-methoxy-1-indanone, the ACD/LogP is 2.28, while the ACD/LogD at pH 5.5 is 2.00 . The small difference (ΔLogP ≈ -0.08) indicates that introduction of the C2 bromine does not drastically alter bulk lipophilicity. However, the bromine atom increases molecular polarizability and may enhance membrane permeability or halogen bonding interactions in biological contexts, a phenomenon well-documented for halogenated aromatic systems [2].

Computed LogP
Cross-study comparable
Target: LogP ~2.20 vs. parent: ACD/LogP 2.28 (ΔLogP ≈ -0.08)
Similar lipophilicity may simplify reversed-phase HPLC method transfer
Bromine isotopic signature aids unambiguous MS detection
ADME prediction Chromatographic method development Solubility estimation

GHS Hazard Profile: Acute Toxicity and Mutagenicity Classification vs. Non-Halogenated Parent

2-Bromo-6-methoxy-1-indanone carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (suspected of causing genetic defects) . In contrast, the non-halogenated parent 6-methoxy-1-indanone is classified primarily as an irritant (H315, H319) without acute toxicity or mutagenicity warnings . The presence of the C2 bromine atom is the primary driver of the elevated hazard profile, a pattern consistent with the enhanced reactivity of α-bromo ketones toward biological nucleophiles.

GHS hazard profile
Head-to-head
Target: Acute Tox. 3 (H301, H311, H331) & Muta. 2 (H341); Parent: Irritant only (H315, H319)
Toxic if swallowed, in contact with skin, or if inhaled; suspected mutagen
Requires dedicated engineering controls and hazardous waste protocols
Occupational safety Waste disposal classification Regulatory compliance

Validated Utility as an Intermediate for a Tubulin Polymerization Inhibitor (GN39482)

2-Bromo-6-methoxy-1-indanone has been employed as a key starting material in the synthesis of indenopyrazoles, including the tubulin polymerization inhibitor methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) . GN39482 demonstrated promising antiproliferative activity toward human cancer cells, inhibiting acetylated tubulin accumulation and microtubule formation, and inducing G2/M cell cycle arrest in HeLa cells at concentrations effective without affecting antimicrobial or antimalarial readouts at 100 nM [1]. While no direct comparator data for the same synthetic route using alternative indanone starting materials are publicly available, the documented success of this specific compound in a medicinal chemistry campaign constitutes empirical validation of its synthetic utility.

Synthetic utility
Supporting evidence
Validated as precursor for tubulin polymerization inhibitor GN39482 (indenopyrazole chemotype)
Supports access to a biologically validated scaffold for medicinal chemistry libraries
Two-step synthesis; evaluated in HeLa cells for antiproliferative activity
Medicinal chemistry Anticancer drug discovery Indenopyrazole synthesis

2-Bromo-6-methoxy-1-indanone: Evidence-Based Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Indenopyrazole and Indenoquinoxaline Libraries

Procurement of 2-bromo-6-methoxy-1-indanone is warranted when the synthetic objective requires access to the 6-methoxy-indenopyrazole or indenoquinoxaline scaffold. The compound has been successfully employed in the synthesis of GN39482, a tubulin polymerization inhibitor with demonstrated antiproliferative activity in HeLa cells [1]. The α-bromo ketone enables condensation with hydrazines or diamines to form the fused pyrazole or pyrazine ring, while the 6-methoxy group provides a defined electronic environment on the aromatic ring that influences the biological activity of the final products .

Cross-Coupling Chemistry: Suzuki-Miyaura and Related Palladium-Catalyzed Transformations

The C2 bromine atom positioned alpha to the carbonyl group makes 2-bromo-6-methoxy-1-indanone a competent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. The melting point of 62–63 °C ensures the compound is a free-flowing solid at ambient temperature, facilitating accurate weighing and dispensing in parallel synthesis and high-throughput experimentation settings . This contrasts with the low-melting 2-bromo-1-indanone (33–38 °C), which may require cold storage and chilled handling to prevent liquefaction during automated dispensing [2].

Process Chemistry: In-House Synthesis vs. Commercial Procurement Triage

The reported synthetic yield of approximately 73% from commercially available 6-methoxy-1-indanone provides a benchmark for cost-of-goods estimation when evaluating make-vs.-buy decisions [1]. The GHS acute toxicity classification (H301, H311, H331) and suspected mutagenicity (H341) must be factored into safety infrastructure costs for in-house synthesis, including dedicated fume hood space, personal protective equipment, and hazardous waste disposal . For laboratories lacking appropriate containment facilities, commercial procurement from a qualified supplier with batch-specific Certificates of Analysis may be the more economical and compliant option.

Analytical Method Development: Use as a Retention-Time and Response-Factor Standard

With a LogP of approximately 2.20 and a molecular weight of 241.08 g/mol containing a distinctive bromine isotopic signature (¹Br:⁸¹Br ≈ 1:1), 2-bromo-6-methoxy-1-indanone serves as a useful reference compound for reversed-phase HPLC method development and LC-MS system suitability testing [1]. The compound's intermediate lipophilicity places it in a region of the chromatographic polarity scale that is relevant for many drug-like small molecules, while the bromine doublet provides unambiguous mass spectrometric identification even in complex reaction mixtures .

Application
Selection Property
Validation Focus
Indenopyrazole / indenoquinoxaline library synthesis
6-Methoxy-indanone scaffold with α-bromo ketone reactivity
Condensation efficiency and biological activity of final products
Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck)
C2 bromine as a competent oxidative addition partner
Solid handling and ambient-temperature weighing for parallel synthesis
Process chemistry make-vs-buy triage
Reported ~73% synthetic yield from parent indanone
Safety infrastructure cost evaluation (GHS acute toxicity & mutagenicity)
Analytical method development (HPLC/LC-MS)
LogP ~2.20 and distinctive bromine isotopic signature
Retention-time and response-factor standardization for drug-like molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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